![molecular formula C20H24N6O2 B1198930 5,11-Dihydro-11-[[4-(2-aminoethyl)-1-piperazinyl]acetyl]-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B1198930.png)
5,11-Dihydro-11-[[4-(2-aminoethyl)-1-piperazinyl]acetyl]-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Vue d'ensemble
Description
11-[2-[4-(2-aminoethyl)-1-piperazinyl]-1-oxoethyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one is a benzodiazepine.
Applications De Recherche Scientifique
Pharmacological Profile and Therapeutic Potential
The compound 5,11-Dihydro-11-[[4-(2-aminoethyl)-1-piperazinyl]acetyl]-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one, known by its research code L-S 519 or commercially as pirenzepine, has been extensively studied for its unique pharmacological properties and therapeutic applications. Initially identified for its potential in ulcer therapy, pirenzepine stands out due to its pharmacokinetic and pharmacodynamic behavior derived from its physicochemical properties, notably its inability to pass the blood-brain barrier, attributing to its lack of central nervous activity despite structural similarities to psychotropic tricyclic compounds (Eberlein, Schmidt, Reuter, & Kutter, 1977).
Gastrointestinal Applications
Pirenzepine's primary application has been in the management of gastrointestinal disorders, particularly for its antiulcerogenic effect on experimental ulcers. Studies have shown that it is half as potent as atropine in preventing acute ulcers and decreasing spontaneous gastric secretion while exhibiting a unique antimuscarinic property that significantly contributes to its anti-secretory and anti-ulcerogenic effects (Kitagawa, Kurahashi, Fujiwara, & Kohei, 1978).
Pancreatic Secretion Inhibition
Further research into pirenzepine's effects on postprandial pancreatic exocrine secretion in dogs highlighted its potential in moderating pancreatic juice secretion and altering duodenal pH levels, suggesting its utility in broader gastrointestinal therapeutic contexts (Madrid, Salido, Martínez de Victoria, Mañas, & Mataix, 1985).
Chemical Synthesis and Structure-Activity Relationship
Significant efforts have been made towards the synthesis and structural analysis of pirenzepine and its derivatives to understand its biochemical mechanisms and enhance its pharmacological efficacy. Attempts at new synthesis methods and the exploration of structure-activity relationships have provided deeper insights into its molecular configuration and interaction with biological receptors, leading to the development of more potent and selective compounds (Oklobdžija et al., 1983).
Muscarinic Receptor Affinity and Antagonism
Pirenzepine's selectivity for muscarinic receptors has been a focal point of pharmacological research, with studies demonstrating its high affinity for M1 muscarinic receptors, making it a valuable tool in the study of muscarinic receptor function and pharmacology. This specificity contributes to its therapeutic profile, particularly in the treatment of peptic ulcers and related gastrointestinal conditions (Watanabe et al., 2010).
Propriétés
Nom du produit |
5,11-Dihydro-11-[[4-(2-aminoethyl)-1-piperazinyl]acetyl]-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one |
|---|---|
Formule moléculaire |
C20H24N6O2 |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
11-[2-[4-(2-aminoethyl)piperazin-1-yl]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C20H24N6O2/c21-7-9-24-10-12-25(13-11-24)14-18(27)26-17-6-2-1-4-15(17)20(28)23-16-5-3-8-22-19(16)26/h1-6,8H,7,9-14,21H2,(H,23,28) |
Clé InChI |
BGBFZLZJWJZOCZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCN)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 |
SMILES canonique |
C1CN(CCN1CCN)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-ethoxyphenyl)-1-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B1198847.png)
![7-Amino-5-(4-ethoxy-3-methoxyphenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B1198848.png)

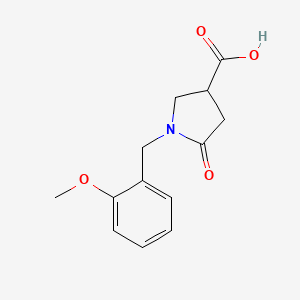

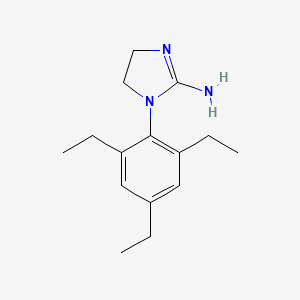
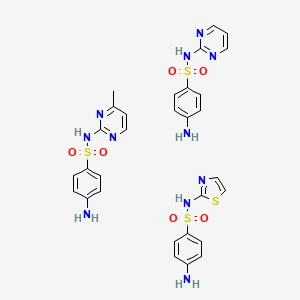
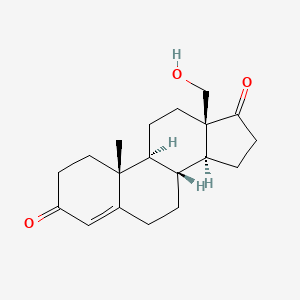



![1,2,2,6,6-Pentamethyl-1-azoniabicyclo[2.2.2]octane iodide](/img/structure/B1198866.png)
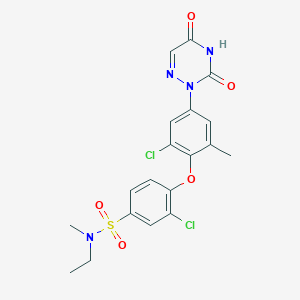
![2-[2-[[1-[1-[3-Amino-2-[[2-amino-5-(diaminomethylideneamino)-3-methylpentanoyl]amino]butanoyl]piperidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]but-2-enoylamino]-3-hydroxypropanoic acid](/img/structure/B1198868.png)